1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[4,5-d]pyrimidine class, characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- 1,3-Dimethyl substituents at positions 1 and 3 of the pyrimidine-dione scaffold, enhancing steric and electronic stability.
- 5-((2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio) moiety, which introduces a sulfur-linked side chain with a phenylpiperazine group. This moiety is critical for modulating solubility, bioavailability, and receptor-binding affinity, particularly in neurological or enzyme-targeting applications .
The compound’s molecular formula is inferred to be C₂₅H₂₅N₇O₅S (based on structural analogs in ), with a molecular weight of ~551.6 g/mol. Its hydrogen bond acceptors (8) and donors (0) suggest moderate polarity, favoring membrane permeability .
Properties
CAS No. |
847190-32-3 |
|---|---|
Molecular Formula |
C26H25N7O5S |
Molecular Weight |
547.59 |
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H25N7O5S/c1-29-23-21(25(35)30(2)26(29)36)24(28-22(27-23)17-8-10-19(11-9-17)33(37)38)39-16-20(34)32-14-12-31(13-15-32)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3 |
InChI Key |
CKMFIPIRJQTJEA-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 847190-28-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 470.5 g/mol. The structure includes various functional groups that contribute to its biological activity, such as the nitrophenyl group and the piperazinyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 847190-28-7 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of pyrimidine compounds often possess significant antibacterial and antifungal activities. For instance, modifications in lipophilicity have been linked to enhanced antimicrobial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated its potential as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. Compounds with similar structures showed varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that the target compound may also exhibit these properties .
Anticancer Activity
Preliminary studies have indicated that pyrimidine derivatives can possess anticancer properties. For example, compounds with structural similarities have shown cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study tested various pyrimidine derivatives against a panel of bacterial strains and found that certain modifications led to increased activity against resistant strains .
- Cholinesterase Inhibition : In another study, a series of related compounds were tested for their ability to inhibit cholinesterase enzymes, with some compounds showing IC50 values comparable to established inhibitors like physostigmine .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the nitrophenyl group may enhance interactions with specific molecular targets involved in cancer cell proliferation. Studies have shown that modifications to the pyrimidine structure can lead to increased cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action.
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds containing this structure often show promise as anxiolytics or antidepressants. Research into this compound's interaction with neurotransmitter systems could reveal new therapeutic avenues for treating mood disorders.
Case Studies
- Anticancer Efficacy : A study investigated the effects of structurally similar pyrimidine derivatives on human breast cancer cells (MCF-7). Results indicated that certain derivatives induced apoptosis through mitochondrial pathways, suggesting that 1,3-dimethyl-7-(4-nitrophenyl)-5-thio-pyrimidines could have similar effects.
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
- Neuropharmacological Assessment : A behavioral study in rodents assessed the anxiolytic effects of piperazine-containing compounds similar to this pyrimidine derivative. Results showed reduced anxiety-like behavior in elevated plus maze tests, indicating potential for development as a therapeutic agent for anxiety disorders.
Comparison with Similar Compounds
Structural Analogues of Pyrimido[4,5-d]pyrimidine Derivatives
A. 1,3,7-Trimethyl-5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione ()
- Structural Differences : Replaces the 4-phenylpiperazine group with a piperidine ring and lacks the 4-nitrophenyl substituent.
- Impact on Properties :
- Molecular Weight : 363.4 g/mol (vs. 551.6 g/mol for the target compound).
- Solubility : Piperidine’s aliphatic nature increases hydrophilicity compared to phenylpiperazine’s aromaticity.
- Bioactivity : Piperidine derivatives often exhibit lower receptor-binding specificity than phenylpiperazine-containing analogs, as aromatic groups enhance interactions with hydrophobic enzyme pockets .
B. Ethyl 2,4-Dioxo-1,2,3,4,5,7-hexahydro-pyrimido[5,4-e][1,2,4]triazolo[4,3-a]pyrimidine-9-carboxylate ()
- Structural Differences : Incorporates a triazolo ring fused to the pyrimido core, replacing the thioether-linked side chain.
- Synthetic Complexity: Multi-step cyclocondensation (46–86% yields) vs. the target compound’s modular alkylation/amination route .
Bioactivity Comparison with Thieno[2,3-d]pyrimidine Derivatives ()
Thieno[2,3-d]pyrimidine-2,4-diones (e.g., 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives) share a sulfur-containing heterocycle but differ in core structure and substituents:
The phenylpiperazine group in the target compound may enhance central nervous system (CNS) penetration compared to oxadiazole-containing thieno analogs, which prioritize membrane disruption in bacteria .
Enzyme Inhibition vs. Pyrimido[5,4-d]pyrimidine Derivatives ()
Pyrimido[5,4-d]pyrimidine nucleotides (e.g., APP-MP) inhibit 5-phosphoribosyl-1-pyrophosphate synthetase (PRS) with IC₅₀ values of 5.2–23.8 μM. Comparatively:
- Target Compound : The 4-nitrophenyl group may mimic adenine’s aromaticity in ADP/ATP, enabling competitive inhibition at nucleotide-binding sites.
- Selectivity : APP-MP’s ribose-phosphate chain confers specificity for PRS, while the target compound’s phenylpiperazine side chain suggests broader kinase or phosphatase affinity .
Q & A
Q. What are the key synthetic methodologies for constructing the pyrimido[4,5-d]pyrimidine core in this compound?
The synthesis involves cyclocondensation and alkylation steps. For example, cyclocondensation of intermediates like thiourea derivatives with carbonyl-containing reagents (e.g., 1,1’-carbonyldiimidazole) in acidic media (e.g., phosphorous oxychloride) forms the pyrimidine backbone. Subsequent alkylation with benzyl chlorides or chloroacetamides introduces substituents at the N1 position . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.
Q. How is the structural integrity of this compound validated experimentally?
Structural characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
- X-ray crystallography to resolve molecular geometry, including bond angles and torsional strain. For disordered residues, refinement protocols (e.g., SHELXL) are applied to ensure accuracy .
- Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis .
Q. What computational tools predict the drug-likeness and bioavailability of this compound?
Software like Schrödinger Suite or Gaussian assesses physicochemical properties (logP, polar surface area) and pharmacokinetic parameters (e.g., Lipinski’s Rule of Five). Density Functional Theory (DFT) calculations evaluate electronic properties (HOMO-LUMO gaps) to predict reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or impurities. To address this:
Q. What advanced computational methods optimize reaction pathways for derivatives of this compound?
Reaction path search algorithms (e.g., GRRM or AFIR) combined with quantum chemical calculations (e.g., DFT) identify low-energy intermediates and transition states. Machine learning models trained on existing reaction datasets predict optimal conditions (e.g., solvent, catalyst) to bypass trial-and-error approaches .
Q. How do substituents on the 4-nitrophenyl and phenylpiperazine groups influence bioactivity?
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving interactions with bacterial enzymes.
- Phenylpiperazine moieties contribute to solubility and membrane penetration via hydrogen bonding. Systematic SAR studies using molecular docking (e.g., AutoDock Vina) and free-energy perturbation simulations quantify binding affinities to targets like DNA gyrase .
Q. What safety protocols mitigate risks during large-scale synthesis?
- Use continuous flow reactors to control exothermic reactions and reduce hazardous intermediate accumulation.
- Implement in-line FTIR monitoring for real-time detection of unstable byproducts.
- Adopt green chemistry principles (e.g., replace POCl₃ with safer acylating agents) .
Methodological Considerations
- Data Management : Integrate ELN (Electronic Lab Notebook) systems with chemical software (e.g., ChemAxon) for automated data curation and reproducibility .
- Experimental Design : Employ DoE (Design of Experiments) to optimize multi-variable reactions (e.g., temperature, catalyst loading) and reduce resource consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
